Cobimetinib

Content Navigation

CAS Number

Product Name

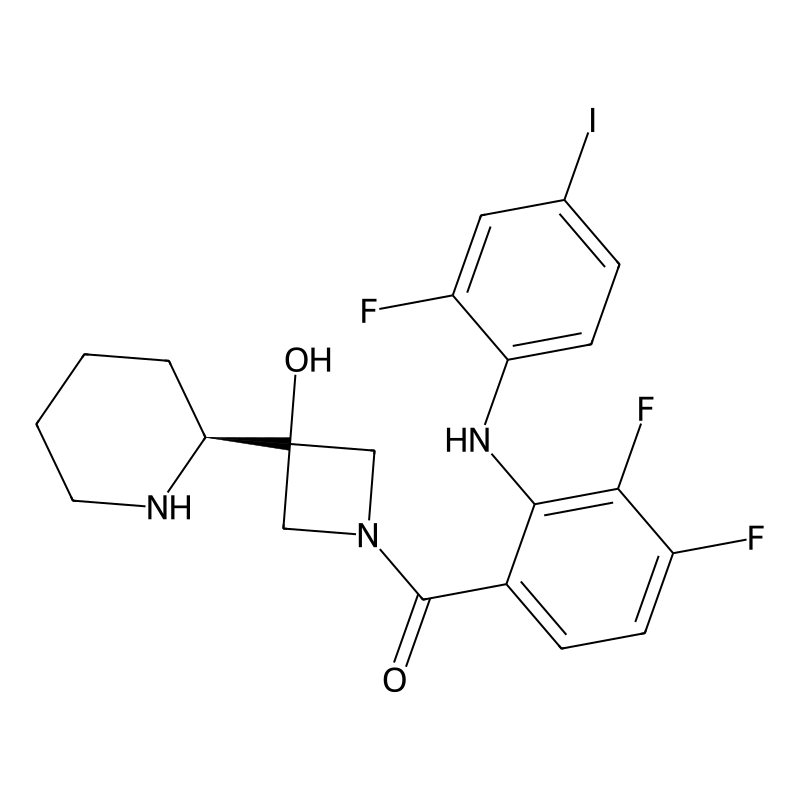

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cobimetinib is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Its primary utility is in preclinical oncology research, particularly for studying cancers with activating BRAF mutations, such as melanoma, where it is often used to suppress downstream pathway activation. A defining application for Cobimetinib is its synergistic activity when combined with BRAF inhibitors like vemurafenib, a strategy employed to overcome resistance mechanisms and enhance anti-tumor efficacy.

Research Fit

References

- [1] Ribas, A., et al. (2014). Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma. New England Journal of Medicine, 371(22), 2067–2071.

- [2] Larkin, J., et al. (2014). Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma. New England Journal of Medicine, 371(20), 1867-1876.

- [3] Johnston, S. D. (2015). GDC-0973 and GSK1120212 Levy Distinct Conformations of RAF-MEK Complexes. Cell Reports, 13(10), 2047-2053.

- [4] National Cancer Institute. (2025). Cobimetinib. Division of Cancer Treatment and Diagnosis.

- [6] ASCO. (2023). Cobimetinib Plus Vemurafenib in Patients With Solid Tumors With BRAF Mutations. JCO Precision Oncology.

While other MEK inhibitors like trametinib and selumetinib target the same kinases, they are not functionally interchangeable with Cobimetinib in a research setting. Differences in binding kinetics, potency against MEK1 vs. MEK2, and off-target profiles can lead to divergent experimental outcomes. For instance, at suprapharmacological concentrations, Cobimetinib can exhibit off-target inhibition of Akt and PKC, a characteristic not observed with trametinib, which could confound signaling pathway analyses if not accounted for. Furthermore, the synergistic potential and established efficacy in combination with specific BRAF inhibitors like vemurafenib are highly context-dependent, making arbitrary substitution a significant risk to experimental reproducibility and the validity of combination screening data.

Substitution Risk

References

- [1] Ribas, A., et al. (2014). Combination of vemurafenib and cobimetinib in patients with advanced BRAF(V600)-mutated melanoma: a phase 1b study. The Lancet Oncology, 15(9), 954-965.

- [2] Hughes, G., et al. (2018). Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. Blood Advances, 2(19), 2490–2500.

- [3] Johnston, S. D. (2015). GDC-0973 and GSK1120212 Levy Distinct Conformations of RAF-MEK Complexes. Cell Reports, 13(10), 2047-2053.

- [4] Larkin, J., et al. (2014). Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma. New England Journal of Medicine, 371(20), 1867-1876.

- [5] McArthur, G. A., et al. (2012). A phase I study of the combination of the BRAF inhibitor vemurafenib and the MEK inhibitor GDC-0973 in patients with unresectable or metastatic melanoma. Journal of Clinical Oncology, 30(15_suppl), 8500-8500.

High-Potency MEK1 Inhibition for Maximal Pathway Suppression

In cell-free enzymatic assays, Cobimetinib demonstrates high-potency inhibition of MEK1 with a reported IC50 value of 4.2 nM. This level of potency is crucial for achieving near-complete pathway suppression in cellular models, a requirement for studies investigating downstream signaling events or mechanisms of resistance.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | 4.2 nM (against MEK1) |

| Comparator Or Baseline | Selumetinib: 14.1 nM (against MEK1/2) |

| Quantified Difference | Approximately 3.4-fold more potent than Selumetinib in this assay. |

| Conditions | Cell-free enzymatic assay measuring MEK1 activity. |

Higher potency allows for the use of lower concentrations in vitro, reducing the risk of off-target effects and providing a clearer interpretation of experimental results.

Demonstrated In Vivo Efficacy in BRAF V600E Xenograft Models

In a preclinical xenograft model using the BRAF V600E-mutant A375 melanoma cell line, oral administration of Cobimetinib resulted in significant, dose-dependent tumor growth inhibition. A 10 mg/kg daily dose of Cobimetinib led to 85% tumor growth inhibition (TGI), demonstrating its bioavailability and potent anti-tumor activity as a single agent in a standard preclinical model.

| Evidence Dimension | Tumor Growth Inhibition (TGI) |

| Target Compound Data | 85% TGI at 10 mg/kg, once daily (p.o.) |

| Comparator Or Baseline | Vehicle Control |

| Quantified Difference | Significantly reduced tumor growth compared to control. |

| Conditions | A375 (BRAF V600E) melanoma cell line xenograft in nude mice. |

This provides direct evidence of in vivo bioactivity and efficacy, making it a reliable choice for researchers conducting preclinical animal studies targeting BRAF-mutant cancers.

High-Degree Synergy with Vemurafenib for Combination Therapy Studies

Cobimetinib is specifically characterized for its strong synergistic effects with the BRAF inhibitor vemurafenib. In a BRAF V600E-mutant melanoma xenograft model, combining a sub-optimal dose of Cobimetinib (10 mg/kg) with vemurafenib (25 mg/kg) resulted in tumor regression (−37%), an effect significantly greater than either agent alone. This robust synergy is a key reason for its procurement in studies aiming to mimic clinical combination strategies or investigate mechanisms of resistance to BRAF inhibition.

| Evidence Dimension | Tumor Growth Inhibition / Regression |

| Target Compound Data | -37% (Tumor Regression) when combined with Vemurafenib |

| Comparator Or Baseline | Vemurafenib alone (88% TGI); Cobimetinib alone (93% TGI) |

| Quantified Difference | Achieved tumor regression, whereas single agents only produced growth inhibition. |

| Conditions | Colo205 (BRAF V600E) colon carcinoma xenograft model. |

For researchers studying combination therapies, this proven synergy with a benchmark BRAF inhibitor provides a validated tool combination, increasing the likelihood of observing meaningful biological effects.

Preclinical Combination Studies in BRAF V600-Mutant Cancer Models

The well-documented and potent synergy between Cobimetinib and vemurafenib makes it the right choice for in vitro or in vivo studies designed to investigate the efficacy of dual BRAF/MEK pathway blockade. This includes studies on overcoming acquired resistance to single-agent BRAF inhibitors.

In Vivo Xenograft Studies Requiring a Bioavailable MEK Inhibitor

Cobimetinib's proven oral bioavailability and significant single-agent tumor growth inhibition in standard xenograft models (e.g., A375) make it a reliable tool for animal studies where consistent pathway inhibition is required.

Cell-Based Assays Demanding High-Potency MEK Suppression

With a low nanomolar IC50 against MEK1, Cobimetinib is ideal for cellular assays where the experimental goal is to achieve maximal and selective inhibition of the MAPK pathway to study downstream consequences with minimal off-target risk at effective concentrations.

Application Fit

References

- [1] Ribas, A., et al. (2014). Combination of vemurafenib and cobimetinib in patients with advanced BRAF(V600)-mutated melanoma: a phase 1b study. The Lancet Oncology, 15(9), 954-965.

- [2] Johnston, S. D. (2015). GDC-0973 and GSK1120212 Levy Distinct Conformations of RAF-MEK Complexes. Cell Reports, 13(10), 2047-2053.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Cotellic is indicated for use in combination with vemurafenib for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.

Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue) with Ras, Raf or MEK pathway activation

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a single 20 mg radiolabeled cobimetinib dose, 76% of the dose was recovered in the feces (with 6.6% as unchanged drug) and 17.8% of the dose was recovered in the urine (with 1.6% as unchanged drug).

The estimated apparent volume of distribution was 806 L in cancer patients based on a population PK analysis.

Following oral administration of COTELLIC 60 mg once daily in cancer patients, the mean apparent clearance (CL/F) was 13.8 L/h (61% CV).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.

3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.

4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.

5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.

6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548657/ PubMed PMID: 31643968.

7: King AC, Diamond EL, Orozco JS, Morse HR, Ouyang LL, Schöder H, Rampal RK. Cobimetinib-induced "dropped head syndrome" and subsequent disease management in an Erdheim-Chester patient. Clin Case Rep. 2019 Sep 10;7(10):1989-1993. doi: 10.1002/ccr3.2297. eCollection 2019 Oct. PubMed PMID: 31624624; PubMed Central PMCID: PMC6787838.

8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.

9: Lewis KD, Larkin J, Ribas A, Flaherty KT, McArthur GA, Ascierto PA, Dréno B, Yan Y, Wongchenko M, McKenna E, Zhu Q, Mun Y, Hauschild A. Impact of depth of response on survival in patients treated with cobimetinib ± vemurafenib: pooled analysis of BRIM-2, BRIM-3, BRIM-7 and coBRIM. Br J Cancer. 2019 Oct;121(7):522-528. doi: 10.1038/s41416-019-0546-y. Epub 2019 Aug 16. PubMed PMID: 31417188.

10: Razanamahery J, Malakhia A, Guillon B, Humbert S, Magy-Bertrand N. Multiple arterial thrombosis and pericarditis revealing histiocytosis successfully treated with MEK-inhibitor cobimetinib. Clin Exp Rheumatol. 2019 Jul 22. [Epub ahead of print] PubMed PMID: 31376269.

11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.

12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.

13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.

14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.

15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.

16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.

17: Shapiro GI, LoRusso P, Kwak E, Pandya S, Rudin CM, Kurkjian C, Cleary JM, Pilat MJ, Jones S, de Crespigny A, Fredrickson J, Musib L, Yan Y, Wongchenko M, Hsieh HJ, Gates MR, Chan IT, Bendell J. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors. Invest New Drugs. 2019 Apr 24. doi: 10.1007/s10637-019-00776-6. [Epub ahead of print] PubMed PMID: 31020608.

18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.

19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.

20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.

Explore Compound Types